![molecular formula C12H17BrClN3OSi B8152131 5-bromo-4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8152131.png)
5-bromo-4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
Übersicht
Beschreibung
5-bromo-4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound composed of bromine, chlorine, and a trimethylsilyl group. It belongs to a class of compounds known for their diverse biological and pharmaceutical properties. This compound serves as a crucial intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Material: : The synthesis often begins with a substituted pyrimidine or pyrrole compound.
Bromination and Chlorination: : These steps involve the introduction of bromine and chlorine atoms to the core structure. Reagents like N-bromosuccinimide (NBS) and thionyl chloride (SOCl₂) are commonly used.
Introduction of Trimethylsilyl Group: : Trimethylsilyl chloride (TMSCl) in the presence of a base is used to introduce the trimethylsilyl group.
Reaction Conditions: : Reactions are typically conducted under inert atmosphere (argon or nitrogen) and may require temperature control to prevent decomposition.
Industrial Production Methods
While specific large-scale industrial production methods for this exact compound are proprietary, standard practices involve continuous flow processes to ensure high yield and purity. Safety protocols and environmental considerations are also paramount in an industrial setting.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution: : The bromine and chlorine atoms can undergo substitution reactions with nucleophiles.
Oxidation: : This compound may participate in oxidation reactions leading to the formation of pyrrolo[2,3-d]pyrimidine oxides.
Reduction: : The nitro group can be reduced to an amine group using reducing agents like hydrazine or palladium-catalyzed hydrogenation.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): : For bromination.
Thionyl Chloride (SOCl₂): : For chlorination.
Trimethylsilyl Chloride (TMSCl): : For silylation.
Hydrazine (N₂H₄): : For reduction.
Major Products Formed
The major products formed from these reactions vary based on the reacting group but often result in substituted pyrrolo[2,3-d]pyrimidine derivatives with potential biological activity.
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications across multiple fields:
Chemistry
It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology
Its derivatives are explored for their potential as enzyme inhibitors, offering pathways for therapeutic applications.
Medicine
Research into its derivatives has shown potential in developing treatments for cancers, viral infections, and neurological disorders.
Industry
It is used in the development of novel materials and agrochemicals.
Wirkmechanismus
The mechanism of action for derivatives of 5-bromo-4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves:
Molecular Targets: : Enzymes and receptors that are critical to disease pathways.
Pathways Involved: : Inhibition of key enzymes or interference in DNA/RNA synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine: : Lacks the trimethylsilyl and ethoxy groups, offering a more straightforward chemical structure.
7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine: : Without the halogen substituents, leading to different reactivity.
Uniqueness
The presence of both halogens (bromine and chlorine) and the trimethylsilyl group in 5-bromo-4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine imparts unique chemical properties and reactivity, making it versatile for various synthetic applications.
Fascinating stuff, right? Where do you want to dive deeper?
Eigenschaften
IUPAC Name |
2-[(5-bromo-4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrClN3OSi/c1-19(2,3)5-4-18-8-17-6-9(13)10-11(14)15-7-16-12(10)17/h6-7H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPCHJKIUABEQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=C(C2=C1N=CN=C2Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClN3OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

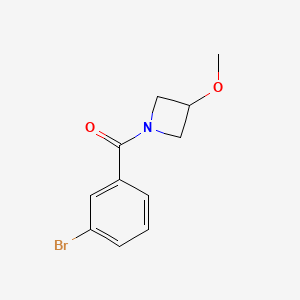
![1-[(3-Bromo-4-methylphenyl)methyl]-3-methoxyazetidine](/img/structure/B8152075.png)
![1-[(3-Bromo-4-fluorophenyl)methyl]-3-methoxyazetidine](/img/structure/B8152083.png)
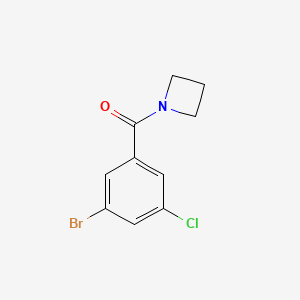
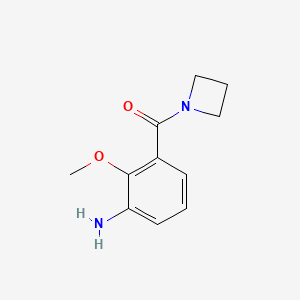
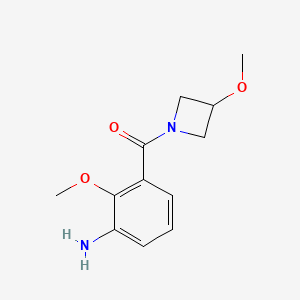
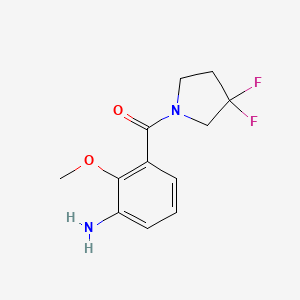
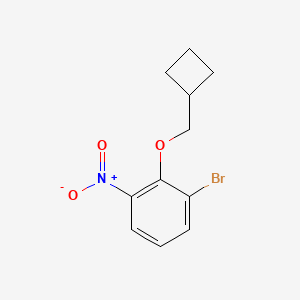
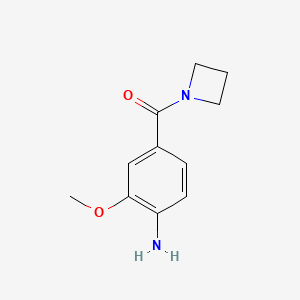

![1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-chloropropan-1-one](/img/structure/B8152133.png)
![3-Bromo-4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8152145.png)
![5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8152149.png)
![4-Bromo-1-(2-trimethylsilanyl-ethoxymethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B8152150.png)
